Cas no 5985-89-7 (4-Amino-2-hydroxybenzamide)
4-Amino-2-hydroxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-2-hydroxybenzamide
- Benzamide, 4-amino-2-hydroxy-
- 4-Aminosalicylamide
- 4-amino-2-hydroxy-benzamide
- LPUOAJPPDCPCST-UHFFFAOYSA-N
- 8918AB
- MB25620
- O11153
- EN300-1295048
- DB-332002
- DTXSID70332643
- SCHEMBL1526264
- 5985-89-7
- AKOS009056280
- DS-17092
-
- MDL: MFCD16999379
- Inchi: 1S/C7H8N2O2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,8H2,(H2,9,11)
- InChI Key: LPUOAJPPDCPCST-UHFFFAOYSA-N
- SMILES: OC1C=C(C=CC=1C(N)=O)N
Computed Properties
- Exact Mass: 152.058577502g/mol
- Monoisotopic Mass: 152.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 89.3
4-Amino-2-hydroxybenzamide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
4-Amino-2-hydroxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019143495-10g |
4-Amino-2-hydroxybenzamide |
5985-89-7 | 95% | 10g |
$1433.80 | 2023-09-01 | |
| Alichem | A019143495-25g |
4-Amino-2-hydroxybenzamide |
5985-89-7 | 95% | 25g |
$2412.00 | 2023-09-01 | |
| Alichem | A019143495-100g |
4-Amino-2-hydroxybenzamide |
5985-89-7 | 95% | 100g |
$6030.00 | 2023-09-01 | |
| Chemenu | CM184793-1g |
4-amino-2-hydroxybenzamide |
5985-89-7 | 95% | 1g |
$449 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QI927-200mg |
4-Amino-2-hydroxybenzamide |
5985-89-7 | 95+% | 200mg |
603.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QI927-50mg |
4-Amino-2-hydroxybenzamide |
5985-89-7 | 95+% | 50mg |
223.0CNY | 2021-07-14 | |
| Ambeed | A138823-100mg |
4-Amino-2-hydroxybenzamide |
5985-89-7 | 95% | 100mg |
$62.0 | 2025-02-20 | |
| Ambeed | A138823-250mg |
4-Amino-2-hydroxybenzamide |
5985-89-7 | 95% | 250mg |
$106.0 | 2025-02-20 | |
| Ambeed | A138823-1g |
4-Amino-2-hydroxybenzamide |
5985-89-7 | 95% | 1g |
$291.0 | 2025-02-20 | |
| Ambeed | A138823-5g |
4-Amino-2-hydroxybenzamide |
5985-89-7 | 95% | 5g |
$879.0 | 2025-02-20 |
4-Amino-2-hydroxybenzamide Suppliers
4-Amino-2-hydroxybenzamide Related Literature
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 4-Amino-2-hydroxybenzamide
4-Amino-2-Hydroxybenzamide: A Comprehensive Overview
The compound with CAS No. 5985-89-7, commonly referred to as 4-Amino-2-Hydroxybenzamide, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique chemical properties and potential applications in various industries. In this article, we will delve into the structure, synthesis, properties, and recent advancements related to 4-Amino-2-Hydroxybenzamide, providing a detailed and up-to-date analysis.
4-Amino-2-Hydroxybenzamide is an aromatic amide derivative characterized by the presence of an amino group (-NH₂) at the para position and a hydroxyl group (-OH) at the ortho position of the benzene ring. The amide functional group (-CONH₂) further enhances its reactivity and versatility in chemical reactions. This structure makes 4-Amino-2-Hydroxybenzamide a valuable precursor in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals.
Recent studies have highlighted the potential of 4-Amino-2-Hydroxybenzamide in drug discovery. Researchers have explored its role as a building block for developing bioactive compounds with anti-inflammatory, antioxidant, and antimicrobial properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 4-Amino-2-Hydroxybenzamide exhibit promising activity against certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease.
In addition to its pharmaceutical applications, 4-Amino-2-Hydroxybenzamide has found utility in the field of materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel catalysts and sensors. A groundbreaking study in *Nature Materials* revealed that incorporating 4-Amino-2-Hydroxybenzamide into metal-organic frameworks (MOFs) significantly enhances their gas adsorption capabilities, making them suitable for industrial gas separation processes.
The synthesis of 4-Amino-2-Hydroxybenzamide typically involves multi-step reactions starting from readily available aromatic compounds. One common approach is the condensation of 4-amino-2-hydroxybenzoic acid with ammonia or ammonium salts under controlled conditions. This method ensures high yield and purity, making it feasible for large-scale production.
From an environmental standpoint, researchers are increasingly focusing on sustainable methods for synthesizing 4-Amino-2-Hydroxybenzamide. Green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, have shown promise in reducing energy consumption and minimizing waste generation during production.
In conclusion, 4-Amino-2-Hydroxybenzamide (CAS No. 5985-89-7) stands out as a versatile compound with diverse applications across multiple disciplines. Its role as a key intermediate in drug development and materials science underscores its importance in contemporary research. As scientific advancements continue to unfold, the potential of this compound is expected to expand further, contributing significantly to both academic and industrial sectors.
5985-89-7 (4-Amino-2-hydroxybenzamide) Related Products
- 39506-61-1(5-Methylsalicylamide)
- 6946-29-8(4-Amino-2-hydroxybenzenecarbohydrazide)
- 3147-50-0(2,6-Dihydroxybenzamide)
- 287492-04-0(2,4-Cyclohexadien-1-one,6-(aminohydroxymethylene)-(9CI))
- 13189-89-4(2,3-Dihydroxybenzamide)
- 36205-82-0(Benzamide, 2-hydroxy-, monosodium salt)
- 176442-22-1(3-Amino-5-hydroxybenzamide)
- 2593-10-4(Benzamide,2-hydroxy-N-phenyl-, sodium salt (1:1))
- 14008-60-7(2-Hydroxy-3-methylbenzamide)
- 65-45-2(Salicylamide)